molecular formula C4H11NO3 B1664892 Aminooxy-PEG2-alcohol CAS No. 185022-12-2

Aminooxy-PEG2-alcohol

Cat. No.: B1664892
CAS No.: 185022-12-2
M. Wt: 121.14 g/mol
InChI Key: CMECGOAFIHUPBI-UHFFFAOYSA-N
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Description

Aminooxy-PEG2-alcohol is a polyethylene glycol (PEG) derivative containing an aminooxy group and a terminal hydroxyl group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The aminooxy group is particularly useful in bioconjugation, as it can react with aldehydes to form stable oxime bonds .

Mechanism of Action

Target of Action

Aminooxy-PEG2-alcohol is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . In the context of ADCs, the target is typically a specific antigen on the surface of cancer cells . For PROTACs, the targets are typically disease-related proteins .

Mode of Action

This compound acts as a linker molecule in the formation of ADCs and PROTACs . In ADCs, it connects the antibody to the cytotoxic drug . In PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . The aminooxy group can react with an aldehyde to form an oxime bond .

Biochemical Pathways

In the case of ADCs, once the conjugate is internalized by the target cell, the cytotoxic drug is released to kill the cell . For PROTACs, the compound brings the target protein in proximity to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the specific ADC or PROTAC it is part of. The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could enhance its bioavailability.

Result of Action

The result of the action of this compound depends on the specific ADC or PROTAC it is part of. In general, for ADCs, the result would be the selective killing of cells expressing the target antigen . For PROTACs, the result would be the selective degradation of the target protein .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the oxime bond . Additionally, the presence of a reductant can lead to the formation of a hydroxylamine linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aminooxy-PEG2-alcohol typically involves the reaction of a PEG derivative with an aminooxy compoundThis reaction is usually carried out under mild conditions to preserve the integrity of the functional groups .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving purification steps such as chromatography to remove impurities .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Aminooxy-PEG2-alcohol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Aminooxy-PEG2-alcohol is unique due to its specific reactivity with aldehydes, forming stable oxime bonds. This property makes it particularly valuable in bioconjugation and drug delivery applications, where stability and specificity are crucial .

Properties

IUPAC Name

2-(2-aminooxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3/c5-8-4-3-7-2-1-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMECGOAFIHUPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCON)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminooxy-PEG2-alcohol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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